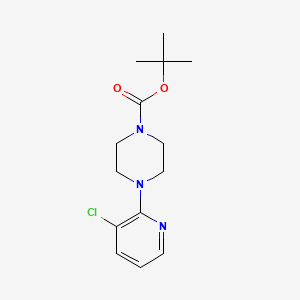

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGOQGHXSGIDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-chloropyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is being investigated for its potential as a therapeutic agent. Its structure allows it to modulate neurotransmitter systems, which is crucial in the development of drugs targeting psychiatric disorders such as depression and anxiety. Preliminary studies suggest that compounds with similar structures can act as serotonin and dopamine receptor modulators, indicating potential antidepressant or anxiolytic properties .

Neuropharmacology

The compound's interactions with neurotransmitter receptors have made it a candidate for research in neuropharmacology. Piperazine derivatives are often studied for their effects on the central nervous system. The presence of the chlorinated pyridine may enhance the compound's affinity for specific receptors, potentially leading to improved therapeutic profiles .

Organic Synthesis

In organic chemistry, tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its tert-butyl ester group can function as a protecting group during synthetic reactions, allowing for selective modifications of other functional groups .

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of similar piperazine derivatives in animal models. The findings indicated that compounds with a piperazine scaffold demonstrated significant activity in reducing depressive behaviors, suggesting that tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate may share similar properties .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate to evaluate their biological activity. Modifications to the chlorinated pyridine moiety were found to influence binding affinity and selectivity towards various receptors, highlighting the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

- Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the 3-chloropyridin-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Biological Activity

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate (CAS Number: 683240-45-1) is a synthetic compound characterized by its molecular formula and a molecular weight of 297.78 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand in various biochemical pathways.

The synthesis of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction between 3-chloropyridine-2-carboxylic acid and tert-butyl piperazine-1-carboxylate, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.

The biological activity of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. The piperazine ring facilitates binding to various biological receptors, while the chlorinated pyridine moiety enhances its reactivity through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects in various conditions.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties:

- Antioxidant Activity : In vitro studies suggest that tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate can reduce oxidative stress markers in cellular models.

- Neuroprotective Effects : Preliminary data indicate a protective effect against neurotoxic agents, such as amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This is evidenced by increased cell viability in astrocytes exposed to amyloid beta when treated with this compound .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate | Structure | Moderate binding affinity but lower antioxidant activity compared to the chlorinated variant. |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | - | Exhibits lower neuroprotective effects compared to tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate. |

Neuroprotection Against Amyloid Beta-Induced Toxicity

A notable study examined the effects of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate on astrocytes exposed to amyloid beta (Aβ) peptides. The findings revealed:

- Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls (62.98% vs. 43.78% viability) when exposed to Aβ .

- Cytokine Modulation : The compound reduced levels of tumor necrosis factor alpha (TNFα), suggesting an anti-inflammatory mechanism that could be beneficial in neurodegenerative contexts.

In Vivo Studies

In vivo assessments have shown varying degrees of efficacy, with some studies indicating that while the compound has protective effects in vitro, its bioavailability and effectiveness in animal models may require further optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a chloropyridine derivative with a Boc-protected piperazine under palladium-catalyzed cross-coupling conditions. For example, tert-butyl piperazine-1-carboxylate reacts with 3-chloro-2-iodopyridine using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 90–100°C . Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradient) yields the product. Key variables include solvent choice (DMF, THF) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) ensures purity (>97%). Mass spectrometry (LCMS-ES+) provides molecular weight validation. X-ray crystallography, though less common for intermediates, resolves stereochemical ambiguities in related piperazine derivatives .

Q. How should researchers handle and store tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in desiccated conditions. Avoid prolonged exposure to moisture or light, which may hydrolyze the Boc group or degrade the chloropyridine moiety. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields from different synthetic protocols?

- Methodological Answer : Contradictions often arise from catalyst loading (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), solvent polarity, or reaction time. Systematic optimization using design of experiments (DoE) can identify critical factors. For example, increasing Pd catalyst from 2 mol% to 5 mol% improved yields from 43% to 63% in analogous coupling reactions . Cross-validate purity via HPLC to rule out side products .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For receptor modulation, use cellular assays (e.g., cAMP accumulation for GPCRs) or radioligand displacement. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, guided by the chloropyridine’s electronegativity and piperazine’s conformational flexibility .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer : Introduce substituents at the pyridine’s 4-position (e.g., Br, F) to alter lipophilicity (LogP) and blood-brain barrier penetration. Replace the tert-butyl group with trifluoromethyl to improve metabolic stability. Validate via structure-activity relationship (SAR) studies using in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.